2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
Description
This compound is a thiazole-carboxamide derivative featuring a benzo[d][1,3]dioxole (piperonyl) moiety and a pyridin-4-ylmethyl substituent. Its core structure includes a tetrahydrobenzo[d]thiazole ring, which distinguishes it from simpler thiazole analogs. The synthesis of such compounds typically involves coupling reactions between carboxylate intermediates and amines. For example, ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates can be hydrolyzed to carboxylic acids and subsequently coupled with amines like pyridin-4-ylmethylamine using classic coupling reagents (e.g., HATU, EDCI) . The benzo[d][1,3]dioxole group, a common pharmacophore, may enhance binding affinity to biological targets through π-π stacking or hydrophobic interactions .
Properties
IUPAC Name |
2-(1,3-benzodioxole-5-carbonylamino)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c27-20(14-4-5-16-17(10-14)30-12-29-16)26-22-25-19-15(2-1-3-18(19)31-22)21(28)24-11-13-6-8-23-9-7-13/h4-10,15H,1-3,11-12H2,(H,24,28)(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMDQSQOYDIIEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)NCC5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a complex organic molecule featuring multiple pharmacologically relevant moieties. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 345.37 g/mol . The structure incorporates a benzo[d][1,3]dioxole moiety and a tetrahydrobenzo[d]thiazole component linked through a carboxamide group. This structural combination is hypothesized to enhance its biological activity by facilitating interactions with various biological targets.
Research indicates that compounds with similar structures often exhibit diverse pharmacological properties, including:
- Anticancer activity : Compounds containing thiazole and dioxole moieties have been documented to inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory effects : The ability to modulate inflammatory pathways has been observed in related compounds, suggesting potential use in treating inflammatory diseases.
- Neuroprotective properties : Some derivatives have shown promise in protecting neuronal cells from oxidative stress.
Pharmacological Studies
Several studies have evaluated the biological activity of related compounds:
- Anticancer Studies : A study on benzodioxole derivatives demonstrated significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis and inhibition of cell proliferation at nanomolar concentrations .
- Anti-inflammatory Activity : Thiazole derivatives have been shown to inhibit pro-inflammatory cytokines in vitro and in vivo models. This suggests that the compound may possess similar anti-inflammatory properties due to its structural components .
- Neuropharmacological Effects : Research on pyridine-containing compounds has indicated potential as neuroprotective agents against neurodegenerative diseases. The ability to penetrate the blood-brain barrier enhances their therapeutic applicability .
Case Studies
- Case Study 1 : A derivative of the compound was tested for its anticancer effects in human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with associated increases in apoptotic markers .
- Case Study 2 : In an animal model of inflammation, administration of a related thiazole derivative resulted in a marked decrease in paw edema compared to control groups, indicating strong anti-inflammatory activity .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Oxidation Reactions
The tetrahydrobenzo[d]thiazole ring is susceptible to oxidation under controlled conditions. For example:
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Oxidation of the thiazoline ring (partially saturated thiazole) to a fully aromatic thiazole using potassium permanganate (KMnO₄) in acidic or neutral media.
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Benzo[d] dioxole ring oxidation with strong oxidants like nitric acid (HNO₃) may lead to ring-opening or nitro-substitution at the aromatic positions .
Hydrolysis of Amide Bonds
The carboxamide groups in the molecule undergo hydrolysis under acidic or basic conditions:
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Acidic hydrolysis (e.g., HCl, H₂SO₄) converts the amide to a carboxylic acid and an amine.
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Basic hydrolysis (e.g., NaOH, LiOH) yields carboxylate salts and ammonia/amines .
Alkylation and Acylation
The secondary amine in the tetrahydrobenzo[d]thiazole system and the pyridinylmethyl group can undergo alkylation or acylation:
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Alkylation with methyl iodide (CH₃I) or ethyl bromoacetate introduces alkyl chains .
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Acylation with acetyl chloride (CH₃COCl) forms acetylated derivatives.
Nucleophilic Substitution
The pyridine ring and thiazole system participate in nucleophilic substitution reactions:
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Chlorination of the pyridine ring with POCl₃ yields chloropyridine intermediates .
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Amino substitution on the thiazole ring using ammonia or primary amines .
Cyclization and Condensation
The molecule’s functional groups enable cyclization or condensation to form fused heterocycles:
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Knoevenagel condensation with aldehydes forms α,β-unsaturated carbonyl derivatives .
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Cyclization via intramolecular aza-Michael addition creates polycyclic systems .
Key Findings from Research
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Reactivity Hierarchy : The tetrahydrobenzo[d]thiazole ring is more reactive toward oxidation and alkylation than the benzo[d] dioxole moiety .
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Steric Effects : Bulky substituents on the pyridinylmethyl group hinder nucleophilic substitution at the thiazole ring .
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Stereoselectivity : Asymmetric hydrogenation (e.g., Noyori catalysis) can resolve enantiomers during synthetic modifications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Functional Group Impact
- Benzo[d][1,3]dioxole vs. Aryl Substituents : The benzo[d][1,3]dioxole group in the target compound and cyclopropane-thiazole hybrids (e.g., compound 74 ) may improve metabolic stability compared to halogenated aryl groups (e.g., 4-chlorophenyl in pyrazole-carboximidamides ), which are prone to oxidative dehalogenation.
- Pyridin-4-ylmethyl vs.
- Tetrahydrobenzo[d]thiazole vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
